Urea, N-phenyl-N'-2-quinolinyl-

Description

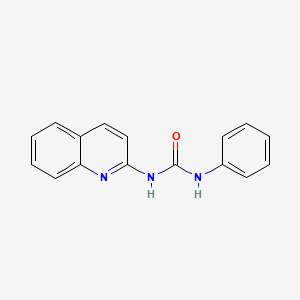

Urea, N-phenyl-N'-2-quinolinyl- is a synthetic urea derivative featuring a phenyl group and a 2-quinolinyl moiety. Quinoline, a heterocyclic aromatic system, imparts unique electronic and steric properties, making this compound a promising candidate in medicinal chemistry. It has been explored for applications ranging from kinase inhibition to microtubule targeting, leveraging the quinolinyl group's ability to participate in π-π stacking and hydrogen bonding interactions within biological targets .

Properties

CAS No. |

68435-53-0 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-phenyl-3-quinolin-2-ylurea |

InChI |

InChI=1S/C16H13N3O/c20-16(17-13-7-2-1-3-8-13)19-15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H2,17,18,19,20) |

InChI Key |

AQKFDYCJMPYKGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2 |

solubility |

0.2 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Antiproliferative Agents Targeting Microtubules

N-Phenyl-N'-(2-chloroethyl)urea derivatives (e.g., compounds 2a, 3a, 3b) mimic the trimethoxyphenyl moiety of combretastatin A-4 (CA-4). These derivatives inhibit β-tubulin polymerization by covalently binding to the colchicine site, arresting the cell cycle at G2/M phase with IC50 values in the micromolar range across multiple tumor cell lines .

Table 1: Antiproliferative Urea Derivatives

Kinase Inhibitors

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives () selectively inhibit VEGFR-2 and PDGFRα tyrosine kinases, critical in angiogenesis. The 4-quinolyloxy group enhances solubility and target specificity compared to simpler aryl substituents. Similarly, N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives () inhibit KIT/PDGFRβ with sub-micromolar potency, showing preferential cytotoxicity toward cancer cells. The quinolinyl group in Urea, N-phenyl-N'-2-quinolinyl- may confer distinct selectivity profiles, as quinoline-based mTOR inhibitors (e.g., compound R32) exhibit IC50 values of 613 nM .

Table 2: Kinase-Targeting Urea Derivatives

Cytokinin-like Activity and Rooting Enhancement

Phenylurea-based cytokinins, such as N-phenyl-N'-(4-pyridyl)urea, exhibit high activity in plant cell division and betacyanin synthesis . The quinolinyl group’s bulkiness may reduce bioavailability in plants compared to smaller heterocycles like pyridyl or thiazolyl.

Conformational and Binding Studies

N-Phenyl-N'-cyclopentyl urea adopts both trans-trans and cis-trans conformations, with the latter stabilized by intramolecular hydrogen bonds .

Key Structure-Activity Relationships (SAR)

- Quinolinyl vs. Pyridyl/Chloroethyl: The quinolinyl group enhances aromatic stacking in kinase pockets but may reduce solubility compared to pyridyl or chloroethyl groups .

- Substituent Position: 2-Quinolinyl orientation optimizes planar interactions, whereas 4-quinolyloxy () improves solubility and kinase selectivity.

- Irreversible Binding: Chloroethyl derivatives () covalently modify β-tubulin, whereas quinolinyl derivatives likely act reversibly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.